Monensin sodium 100 microg/mL in Acetonitrile
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Overview
Description
Monensin sodium salt is a polyether antibiotic isolated from the bacterium Streptomyces cinnamonensis. It is widely used in veterinary medicine, particularly in ruminant animal feeds, due to its ability to improve feed efficiency and control coccidiosis, a parasitic disease . Monensin sodium salt is known for its ionophoric properties, which allow it to transport ions across lipid membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Monensin sodium salt is typically prepared through fermentation processes involving Streptomyces cinnamonensis. The fermentation broth is adjusted to a pH between 8.0 and 10.0 using sodium hydroxide, converting the monensin to its sodium salt form . Calcium carbonate is then added, and the mixture is filtered to obtain the monensin sodium salt .
Industrial Production Methods
In industrial settings, monensin sodium salt is produced by large-scale fermentation. The fermentation broth is processed to isolate and purify the compound. The final product is often formulated as a feed additive for livestock .
Chemical Reactions Analysis
Types of Reactions
Monensin sodium salt undergoes various chemical reactions, including:
Oxidation: Monensin can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in monensin.
Substitution: Monensin can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of monensin derivatives with altered ionophoric properties .
Scientific Research Applications
Monensin sodium salt has a wide range of scientific research applications:
Mechanism of Action
Monensin sodium salt functions as an ionophore, facilitating the transport of monovalent cations such as sodium and potassium across lipid membranes . This transport disrupts ionic gradients, leading to altered cellular physiology and cytotoxic effects . The compound acts as an Na+/H+ antiporter, exchanging sodium ions for hydrogen ions across the membrane . This mechanism underlies its antibiotic properties and its ability to control coccidiosis in livestock .
Comparison with Similar Compounds
Monensin sodium salt is part of a class of compounds known as polyether ionophores. Similar compounds include:
Lasalocid: Another polyether ionophore with similar ion transport properties.
Salinomycin: Known for its anticancer properties and ability to transport ions across membranes.
Narasin: Used as a feed additive with similar applications in controlling coccidiosis.
Monensin sodium salt is unique due to its specific ionophoric properties and its broad spectrum of activity against various pathogens . Its ability to selectively kill pathogens with minimal toxic effects on mammalian cells makes it a valuable compound in veterinary medicine and scientific research .
Properties
Molecular Formula |
C36H63NaO12 |
---|---|
Molecular Weight |
710.9 g/mol |
IUPAC Name |
sodium;(3R,4S)-4-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-ethyl-5-[(2S,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate;hydrate |
InChI |
InChI=1S/C36H62O11.Na.H2O/c1-10-34(31-20(3)16-26(43-31)28-19(2)15-21(4)36(41,18-37)46-28)12-11-27(44-34)33(8)13-14-35(47-33)17-25(38)22(5)30(45-35)23(6)29(42-9)24(7)32(39)40;;/h19-31,37-38,41H,10-18H2,1-9H3,(H,39,40);;1H2/q;+1;/p-1/t19-,20-,21+,22+,23-,24?,25-,26+,27+,28-,29+,30-,31-,33-,34-,35+,36-;;/m0../s1 |
InChI Key |
UKNOERUVQVZLSH-WUNIMUABSA-M |
Isomeric SMILES |
CC[C@]1(CC[C@@H](O1)[C@@]2(CC[C@@]3(O2)C[C@@H]([C@H]([C@H](O3)[C@@H](C)[C@H](C(C)C(=O)[O-])OC)C)O)C)[C@@H]4[C@H](C[C@@H](O4)[C@@H]5[C@H](C[C@H]([C@@](O5)(CO)O)C)C)C.O.[Na+] |
Canonical SMILES |
CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)[O-])OC)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C.O.[Na+] |
Origin of Product |
United States |
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